2-Bromo-4-fluoro-6-methylpyridine
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Overview
Description
2-Bromo-4-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, 2-fluoro-6-methylpyridine can be synthesized via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution.
Transition Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to introduce halogen atoms into the pyridine ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 2-fluoro-4-methylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-fluoro-4-methylpyridine.
Substitution: Cyanopyridine and iodopyridine derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-6-methylpyridine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the design and synthesis of drug candidates for various therapeutic areas, such as anti-inflammatory and anticancer agents.
Industry: The compound finds applications in material science, where it is used to develop advanced materials with specific properties.
Mechanism of Action
2-Bromo-4-fluoro-6-methylpyridine is similar to other halogenated pyridines, such as 2-bromopyridine and 2-fluoropyridine. its unique combination of bromine, fluorine, and methyl groups provides distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other pyridine derivatives may not be as effective.
Comparison with Similar Compounds
2-Bromopyridine
2-Fluoropyridine
2-Chloropyridine
2-Iodopyridine
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQSTGKZYMQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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